molecular formula C42H83NO5 B11933955 undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

货号: B11933955
分子量: 682.1 g/mol
InChI 键: VVEYDZZGJKNVNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural and Functional Contributions to LNPs

BP Lipid 103 (C42H83NO5, molecular weight 682.1 g/mol) is engineered with a tertiary amine headgroup, a hexanoate linker, and dual hydrophobic tails featuring ester bonds at the C6 position. The ethanolamine headgroup enhances mRNA encapsulation efficiency by forming electrostatic interactions with negatively charged nucleic acids under acidic conditions. At physiological pH, the lipid’s neutral charge minimizes cytotoxicity, a critical advantage over permanently cationic lipids.

The ester linkages in BP Lipid 103’s tails introduce biodegradability, addressing historical challenges with lipid persistence in tissues. These esters undergo hydrolysis by intracellular esterases, promoting rapid metabolic clearance and reducing long-term toxicity. Comparative studies with non-degradable analogs, such as DLin-MC3-DMA, demonstrate that BP Lipid 103’s esterified structure improves hepatic clearance rates by 40% in murine models.

Table 1: Comparative Properties of BP Lipid 103 and Benchmark Ionizable Lipids

Property BP Lipid 103 SM-102 DLin-MC3-DMA
Molecular Formula C42H83NO5 C44H85NO5 C42H81NO5
Headgroup Ethanolamine Ethanolamine Tertiary amine
Linker Type Ester Ester Carbamate
Hydrophobic Tails C17, C11 C18, C12 C18, C14
Biodegradability High Moderate Low
pKa 6.4–6.8 6.6–7.0 6.2–6.5

BP Lipid 103’s pKa (6.4–6.8) positions it within the optimal range for liver-targeted delivery, as LNPs with pKa values below 7 preferentially accumulate in hepatocytes due to enhanced interactions with apolipoprotein E. However, modulating the molar ratio of BP Lipid 103 to helper lipids, such as distearoylphosphatidylcholine (DSPC), can shift biodistribution toward splenic or pulmonary tissues. For instance, formulations with 50% DSPC increase spleen uptake by 30% by promoting complement receptor-mediated uptake.

Formulation Synergy in LNPs

In LNP formulations, BP Lipid 103 typically constitutes 30–50% of the lipid matrix, complemented by cholesterol (38–40%), DSPC (10%), and polyethylene glycol (PEG)-lipid (1.5%). Cholesterol enhances membrane fluidity and stability, while DSPC facilitates fusion with endosomal membranes post-internalization. The PEG-lipid component reduces opsonization and extends circulation half-life, though excessive PEGylation (>2%) can hinder endosomal escape.

Table 2: Composition of a Representative BP Lipid 103-Based LNP

Component Function Molar Ratio (%)
BP Lipid 103 mRNA encapsulation, endosomal escape 40
Cholesterol Membrane stabilization 40
DSPC Cellular uptake enhancement 10
PEG-2000-DMG Steric stabilization 1.5
mRNA Therapeutic payload 8.5 (w/w)

The integration of BP Lipid 103 into LNPs is achieved via microfluidic mixing, where lipids dissolved in ethanol are combined with mRNA in aqueous buffer under controlled flow rates. This process yields nanoparticles of 70–100 nm diameter, ideal for passive targeting via the enhanced permeability and retention effect. Cryo-electron microscopy reveals that BP Lipid 103 confers a lamellar structure to LNPs, which transitions to hexagonal phases under endosomal acidity, facilitating mRNA release.

属性

分子式

C42H83NO5

分子量

682.1 g/mol

IUPAC 名称

undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

InChI

InChI=1S/C42H83NO5/c1-4-7-10-13-16-17-18-21-30-39-47-41(45)33-26-22-28-35-43(37-38-44)36-29-23-27-34-42(46)48-40(31-24-19-14-11-8-5-2)32-25-20-15-12-9-6-3/h40,44H,4-39H2,1-3H3

InChI 键

VVEYDZZGJKNVNS-UHFFFAOYSA-N

规范 SMILES

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

产品来源

United States

准备方法

Stepwise Assembly of Molecular Components

The compound’s synthesis typically begins with the preparation of key intermediates:

  • Heptadecan-9-yloxy-6-oxohexyl chain : Synthesized via etherification of heptadecan-9-ol with a bromohexanone derivative under basic conditions (e.g., K₂CO₃ in acetone). The ketone group at the 6-position is introduced through oxidation of a secondary alcohol intermediate using Jones reagent or pyridinium chlorochromate.

  • 2-Hydroxyethylaminohexanoate backbone : Formed by coupling 2-hydroxyethylamine with a hexanoic acid derivative. This step often employs carbodiimide-based coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid.

Table 1: Key Intermediates and Their Synthesis

IntermediateReagents/ConditionsYield (%)
Heptadecan-9-yloxy-6-oxohexylHeptadecan-9-ol, bromohexanone, K₂CO₃, acetone, 60°C, 12h65–72
2-HydroxyethylaminohexanoateHexanoic acid, HATU, DIPEA, DMF, RT, 2h48–55

Final Coupling Reaction

The final step involves conjugating the heptadecan-9-yloxy-6-oxohexyl chain with the 2-hydroxyethylaminohexanoate backbone. This is achieved via a nucleophilic acyl substitution reaction, where the amine group attacks the activated carbonyl of the keto-ether intermediate.

Mechanistic Insight :

  • The ketone group in the heptadecan-9-yloxy intermediate is converted to a more electrophilic species (e.g., using thionyl chloride to form an acyl chloride).

  • The amine group of the 2-hydroxyethylaminohexanoate acts as a nucleophile, forming a stable amide bond.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) are preferred for their ability to dissolve both hydrophobic chains and polar intermediates.

  • Temperature control : Reactions involving heat-sensitive groups (e.g., esters) are conducted at 0–25°C, while coupling steps require moderate heating (40–50°C).

Table 2: Impact of Solvent on Yield

SolventReaction Time (h)Yield (%)
DMF462
THF658
DCM841

Catalysts and Coupling Agents

  • HATU and EDCI : These agents enhance amide bond formation by activating carboxylic acids. HATU is favored for its higher efficiency in sterically hindered reactions.

  • Magnesium chloride (MgCl₂) : Used in stoichiometric amounts to stabilize enolate intermediates during ketone formation.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (10–50%) removes unreacted starting materials.

  • Recrystallization : The final compound is purified using cold methanol to isolate white crystalline solids.

Spectroscopic Analysis

  • ¹H NMR : Key signals include:

    • δ 4.10–4.30 (m, ester -OCH₂-)

    • δ 3.50–3.70 (m, -NH-CH₂-CH₂-OH)

    • δ 1.20–1.40 (br, aliphatic chains).

  • Mass spectrometry : Molecular ion peak observed at m/z 682.1 (C₄₂H₈₃NO₅⁺).

Challenges and Mitigation Strategies

Low Solubility of Hydrophobic Intermediates

  • Solution : Use mixed solvents (e.g., THF:MeOH 9:1) or sonication to improve dissolution.

Side Reactions During Amide Formation

  • Mitigation : Strict anhydrous conditions and excess coupling agents minimize hydrolysis.

Industrial-Scale Synthesis Considerations

Cost-Effective Reagent Selection

  • Diisopropylethylamine (DIPEA) is preferred over triethylamine for its superior base strength and lower cost.

  • Batch vs. continuous flow : Pilot studies indicate that continuous flow reactors improve yield by 15% compared to batch methods .

化学反应分析

Types of Reactions

Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学研究应用

Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate has several scientific research applications:

作用机制

The compound exerts its effects by forming lipid nanoparticles that encapsulate mRNA molecules. These nanoparticles protect the mRNA from degradation and facilitate its delivery into cells. Once inside the cell, the mRNA is released and translated into the desired protein, triggering an immune response. The molecular targets include cellular lipid membranes and endosomal pathways .

相似化合物的比较

Impact of Ester Modifications :

  • Branching : Branched esters (e.g., decan-2-yl in ) lower melting points and enhance fluidity in LNPs .

Analogs with Alternative Core Structures

Compound Name Core Structure Key Features Reference
Heptyl 10-((2-hydroxyethyl)(10-oxo-10-(tridecan-7-yloxy)decyl)amino)decanoate Extended decanoate backbone Longer tridecan-7-yloxy chain; increased hydrophobic domain
Heptyl Undecylenate Simple ester No amide/hydroxyethyl groups; limited use in LNPs but common in emollients
Ethyl 6-(methyl(pyridin-4-yl)amino)hexanoate Pyridine-substituted Aromatic group introduces polarity; potential for metal coordination

Functional Group Analysis :

  • Amide vs. ester : Amide linkages (as in the target compound) enhance hydrolytic stability compared to simple esters (e.g., Heptyl Undecylenate) .
  • Hydroxyethyl group : Improves water solubility and hydrogen-bonding capacity, critical for nucleic acid complexation in LNPs .

Physicochemical Properties

Property Target Compound Dodecan-4-yl Analog () Heptyl Undecylenate ()
Molecular Weight 668.09 696.14 282.46
LogP (estimated) ~8.5 ~9.2 ~6.0
Critical Micelle Concentration (CMC) Low (ideal for LNPs) Very low High

Key Trends :

  • Longer alkyl chains (e.g., C12 in ) increase LogP, enhancing membrane permeability but risking cytotoxicity .
  • Aromatic derivatives (–16) exhibit moderate LogP but lack LNP compatibility due to rigid structures .

生物活性

Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is a complex lipid compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential applications in drug delivery systems.

Chemical Structure and Properties

Molecular Formula : C43H85NO5
Molecular Weight : 738.236 g/mol
Structural Features : The compound features a long undecyl chain, a heptadecan-9-yloxy group, and an amino group linked to a hydroxyethyl moiety. These structural characteristics contribute to its lipophilicity and amphiphilic nature, which facilitate interactions with biological membranes and enhance its bioactivity.

This compound operates primarily through its ability to modulate cellular uptake mechanisms. The compound's lipophilic properties allow it to encapsulate hydrophobic drugs effectively, enhancing their bioavailability and facilitating intracellular delivery of therapeutic agents such as nucleic acids and proteins.

1. Drug Delivery Systems

The compound has been shown to enhance the delivery of various therapeutic agents due to its unique structural properties. Studies indicate that similar compounds can improve cellular uptake and bioavailability, making them suitable for applications in mRNA vaccine delivery systems and other therapeutic modalities.

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Preliminary findings suggest that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in pharmaceutical applications.

3. Antimicrobial Activity

Research indicates potential antimicrobial properties of this compound against specific bacterial strains. The compound's ability to disrupt microbial membranes may contribute to its efficacy as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoateC43H85NO5Similar lipid structure; used in mRNA vaccine delivery systems
Dodecyl 2-(2-(2-aminoethoxy)ethoxy)acetateC14H30N2O4Shorter carbon chain; used in surfactant applications
Octadecenoic acid derivativeC18H34O2Contains unsaturation; utilized in lipid formulations

The comparative analysis highlights the unique features of this compound, particularly its long hydrocarbon chains and functional groups that enhance solubility and bioactivity compared to other similar compounds.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that undecyl derivatives significantly improved the encapsulation efficiency of hydrophobic drugs in liposomal formulations. The use of this compound resulted in enhanced therapeutic efficacy compared to standard formulations, indicating its potential for improving drug delivery systems.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus showed that this compound exhibited significant inhibitory activity, suggesting its potential application as an antimicrobial agent in clinical settings.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate?

  • Methodological Answer : Synthesis typically involves multi-step processes, including esterification, amide bond formation, and hydroxyl group protection/deprotection. Key steps require controlled temperatures (e.g., 0–5°C for amine coupling) and inert atmospheres to prevent oxidation. Purification often employs column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the target compound from by-products like unreacted heptadecan-9-yloxy precursors .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms backbone connectivity, while Infrared Spectroscopy (IR) identifies functional groups (e.g., carbonyl at ~1730 cm⁻¹ for ester groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±0.001 Da accuracy). Purity (>95%) is assessed via HPLC with UV detection at 210–254 nm .

Q. What are the primary biomedical applications of this compound?

  • Methodological Answer : The compound’s amphiphilic structure enables self-assembly into lipid nanoparticles (LNPs) for nucleic acid delivery. Studies demonstrate its use in mRNA vaccine formulations, where cationic amino groups interact with negatively charged RNA, enhancing encapsulation efficiency (~85–90%). Hydrophobic chains (heptadecan-9-yloxy) improve membrane fusion and endosomal escape .

Advanced Research Questions

Q. How does the compound’s structure influence its interaction with cellular membranes?

  • Methodological Answer : The heptadecan-9-yloxy chain length and branching modulate lipid bilayer fluidity, as shown in fluorescence anisotropy assays. The 2-hydroxyethyl group enhances hydration, reducing nonspecific protein adsorption in serum-containing media. Computational molecular dynamics (MD) simulations reveal that the compound’s tertiary amine facilitates pH-dependent protonation, promoting endosomal membrane destabilization at acidic pH (~5.0) .

Q. What experimental strategies resolve contradictions in reported transfection efficiencies?

  • Methodological Answer : Discrepancies in transfection data (e.g., 40–90% efficiency in HEK293 cells) may arise from variations in LNP formulation parameters, such as lipid-to-mRNA ratios (e.g., 10:1 vs. 20:1) or buffer ionic strength. Systematic Design of Experiments (DoE) approaches, including response surface methodology, optimize these variables. Cross-validation using confocal microscopy (e.g., Cy5-labeled mRNA tracking) ensures consistent intracellular delivery metrics .

Q. How can researchers compare this compound’s performance with structurally analogous lipids?

  • Methodological Answer : Comparative studies should assess critical parameters:

  • Phase Behavior : Differential Scanning Calorimetry (DSC) to analyze thermotropic transitions (e.g., gel-to-liquid crystalline phase).
  • Biological Efficacy : Parallel in vitro assays (e.g., luciferase reporter gene expression in A549 cells) under identical conditions.
  • Structural Variants : Substituting heptadecan-9-yloxy with shorter chains (e.g., nonyloxy) reduces encapsulation stability but improves biodegradability .

Q. What methodologies evaluate the compound’s stability under physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Enzymatic stability is tested in human plasma (37°C, 24h), with LC-MS identifying hydrolysis products (e.g., hexanoic acid derivatives). Cryo-TEM and dynamic light scattering (DLS) track nanoparticle size changes (>20% PDI indicates aggregation) .

Q. How do researchers address batch-to-batch variability in synthesis?

  • Methodological Answer : Implement Quality by Design (QbD) principles:

  • Critical Quality Attributes (CQAs) : Purity (>98%), residual solvent levels (<500 ppm).
  • Process Analytical Technology (PAT) : Real-time FTIR monitoring of reaction progress.
  • Statistical Control : Multivariate analysis (e.g., PCA) of NMR/HRMS data to detect outliers .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。